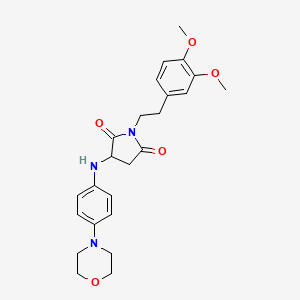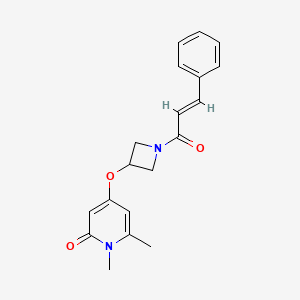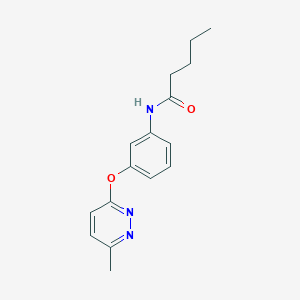
1-(3,4-Dimethoxyphenethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "DMPP" and has been studied extensively for its ability to modulate various biochemical and physiological processes in the body.
Wirkmechanismus
DMPP works by modulating the activity of various receptors in the body. Specifically, DMPP has been found to act as a partial agonist at dopamine D2 receptors, a partial agonist at serotonin 5-HT1A receptors, and an antagonist at α1-adrenergic receptors. This modulation of receptor activity has been shown to have various effects on the body, including increasing dopamine and serotonin release, reducing blood pressure, and improving cognitive function.
Biochemical and Physiological Effects:
DMPP has been found to have various biochemical and physiological effects on the body. DMPP has been shown to increase dopamine and serotonin release, which can have beneficial effects on mood and cognitive function. DMPP has also been found to reduce blood pressure, which can be beneficial for individuals with hypertension. Additionally, DMPP has been found to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases and disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, DMPP has been extensively studied, and its mechanism of action is well-understood. However, one limitation of DMPP is that it can be difficult to work with due to its low solubility in water. Additionally, DMPP has not been extensively studied in vivo, so its effects on the body are not fully understood.
Zukünftige Richtungen
There are several future directions for research on DMPP. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. Additionally, further research is needed to understand the in vivo effects of DMPP and its potential side effects. Finally, research is needed to develop more efficient synthesis methods for DMPP, as well as to develop new derivatives of DMPP with improved solubility and bioavailability.
In conclusion, DMPP is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPP has been extensively studied for its ability to modulate various biochemical and physiological processes in the body, and its mechanism of action is well-understood. While DMPP has several advantages for lab experiments, it also has limitations, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
DMPP can be synthesized through a multi-step process starting with the reaction between 3,4-dimethoxyphenethylamine and 4-morpholinophenyl isocyanate. This reaction produces an intermediate compound, which is then reacted with maleic anhydride to form DMPP.
Wissenschaftliche Forschungsanwendungen
DMPP has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. DMPP has been found to modulate the activity of various receptors, including dopamine, serotonin, and adrenergic receptors. This modulation has been shown to have beneficial effects on various diseases and disorders, including Parkinson's disease, depression, and hypertension.
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-30-21-8-3-17(15-22(21)31-2)9-10-27-23(28)16-20(24(27)29)25-18-4-6-19(7-5-18)26-11-13-32-14-12-26/h3-8,15,20,25H,9-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPAVWUWNYWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide](/img/structure/B2718494.png)



![2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2718500.png)



![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2718507.png)
![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)
![3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2718511.png)
![1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)
![3-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,2-benzothiazole 1,1-dioxide](/img/structure/B2718515.png)
![Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate](/img/structure/B2718516.png)